FPPS Enzyme Inhibition: Zoledronic Acid Demonstrates 2.5- to 42.5-Fold Greater Potency Than Comparator Bisphosphonates
In standardized in vitro assays using J774 cell homogenates, zoledronic acid inhibits farnesyl pyrophosphate synthase (FPPS) with an IC50 of 0.02 μM. This represents a 5-fold greater inhibitory potency than risedronate (IC50 0.10 μM), a 15.5-fold greater potency than ibandronate (IC50 0.31 μM), a 25-fold greater potency than alendronate (IC50 0.50 μM), and a 42.5-fold greater potency than pamidronate (IC50 0.85 μM) [1].
| Evidence Dimension | FPPS enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.02 μM |
| Comparator Or Baseline | Risedronate 0.10 μM; Ibandronate 0.31 μM; Alendronate 0.50 μM; Pamidronate 0.85 μM |
| Quantified Difference | 5-fold (risedronate), 15.5-fold (ibandronate), 25-fold (alendronate), 42.5-fold (pamidronate) |
| Conditions | J774 cell homogenates; mean values from three experiments; dose-response plots |
Why This Matters
Superior FPPS inhibition directly correlates with greater suppression of osteoclast-mediated bone resorption, establishing zoledronic acid as the most potent agent in its class for preclinical models requiring maximal target engagement.
- [1] Dunford JE, Thompson K, Coxon FP, et al. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. J Pharmacol Exp Ther. 2001; 296(2):235-242. View Source
